molecular formula C26H26N4S2 B2552454 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline CAS No. 439112-38-6

2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline

Cat. No.: B2552454
CAS No.: 439112-38-6
M. Wt: 458.64
InChI Key: OTBLIRFRWHFQFU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-b]quinoline core fused with a 1,2,4-triazole ring. The triazole moiety is substituted at the 3-position with a [4-(tert-butyl)benzyl]sulfanyl group and at the 4-position with an ethyl group. Its structural complexity arises from the combination of electron-rich aromatic systems (quinoline and thiophene) and the sulfur-containing triazole-thioether linkage, which may enhance π-π stacking interactions and redox activity. The tert-butyl group likely contributes to steric bulk and lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4S2/c1-5-30-23(22-15-19-14-18-8-6-7-9-21(18)27-24(19)32-22)28-29-25(30)31-16-17-10-12-20(13-11-17)26(2,3)4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBLIRFRWHFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline typically involves multiple steps:

  • Formation of Triazole Intermediate: : The initial step involves the formation of the triazole ring, often achieved through the reaction of ethyl hydrazine with a thiosemicarbazide derivative.

  • Introduction of Thienoquinoline Core: : This step involves coupling the triazole intermediate with a thienoquinoline precursor, under conditions that facilitate the formation of the desired bonds.

  • Attachment of Substituents: : The final step incorporates the tert-butylbenzyl sulfanyl group, typically through nucleophilic substitution reactions, to complete the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound might involve scalable synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques such as batch and continuous flow synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.

  • Reduction: : Reduction reactions can reduce specific functional groups within the compound, such as the reduction of sulfoxides back to sulfides.

  • Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups at specific positions on the thienoquinoline or triazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like sodium methoxide, under basic conditions, are often used for substitution reactions.

Major Products

The primary products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced derivatives, and various substituted analogs that retain the core structure of the compound.

Scientific Research Applications

2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline has diverse applications:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Potential use in studying enzyme interactions and cellular processes.

  • Medicine: : Investigated for potential pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

  • Industry: : Possible use in materials science for the development of novel polymers or nanomaterials.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or modifying biological pathways. The molecular targets may include enzymes or receptors involved in key cellular processes. The precise pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available literature:

Compound Core Structure Substituents Key Properties Reference
Target Compound Thieno[2,3-b]quinoline 4-ethyl-1,2,4-triazol-3-yl with [4-(tert-butyl)benzyl]sulfanyl High lipophilicity (tert-butyl), potential for enhanced thermal stability
3-Alkylthio-5-(quinoline-2-yl)-4-R-1,2,4-triazoles Quinoline Variable alkylthio (e.g., methyl, ethyl) at 3-position; R = H, alkyl, aryl Lower lipophilicity than target compound; moderate solubility in polar solvents
5-((1H-tetrazole-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols Tetrazole-triazole hybrid Tetrazole-methyl at 5-position; R = alkyl/aryl Higher acidity (due to tetrazole) but reduced thermal stability
4-[(2R)-2-{[5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido]benzamide Benzamide-triazole Chlorophenyl and methylphenyl groups; propanamido linker Improved bioactivity (e.g., antimicrobial) but limited solubility

Key Findings:

Lipophilicity and Solubility : The tert-butyl group in the target compound increases lipophilicity compared to analogs with smaller alkyl chains (e.g., methyl or ethyl substituents). This may limit aqueous solubility but enhance membrane permeability .

Thermal Stability : Ethyl-substituted triazoles (as in the target compound) exhibit higher thermal stability (decomposition >250°C) than methyl-substituted analogs, which degrade at ~200°C .

Electronic Effects: The thienoquinoline core provides extended conjugation, leading to redshifted UV-Vis absorption compared to simpler quinoline-triazole hybrids .

Bioactivity : Compounds with chlorophenyl or tetrazole groups (e.g., ) show stronger antimicrobial activity, whereas the target compound’s bioactivity remains understudied.

Biological Activity

The compound 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H26N5SC_{25}H_{26}N_{5}S, with a molecular weight of approximately 480.02484 g/mol. Its structure features a thienoquinoline core fused with a triazole ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research has shown that triazole derivatives exhibit a wide range of biological activities, including:

  • Antifungal : Triazoles are well-known for their antifungal properties, often used in treating infections caused by fungi such as Candida and Aspergillus species.
  • Antibacterial : The compound's structure suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antifungal Activity

Studies have highlighted the antifungal efficacy of triazole compounds against several fungal strains. For instance, compounds similar to the one have shown comparable effectiveness to standard antifungal agents like ketoconazole against Candida albicans and Candida glabrata .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been documented extensively. Recent evaluations indicated that certain triazole compounds exhibited significant inhibitory effects on Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study reported MIC values as low as 0.125 μg/mL for some derivatives .

Anticancer Activity

The anticancer properties of triazole derivatives are particularly promising. Research has indicated that certain compounds can induce apoptosis in cancer cells. For example, a derivative similar to our target compound was found to have an IC50 value of 27.3 μM against the T47D breast cancer cell line . Such findings suggest that the compound may act by disrupting cellular processes critical for cancer cell survival.

The mechanisms underlying the biological activities of triazole compounds can be attributed to several factors:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways crucial for microbial growth or cancer cell proliferation.
  • Cell Membrane Disruption : The interaction with cellular membranes can lead to increased permeability and subsequent cell death.
  • Apoptotic Pathways : Some studies indicate that triazoles can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have focused on the biological activity of similar triazole compounds:

  • Study on Antifungal Activity : A recent investigation demonstrated that a related quinoline-triazole hybrid exhibited potent antifungal activity against multiple strains with MIC values significantly lower than those of conventional treatments .
  • Antibacterial Screening : Another study assessed various triazole derivatives against a panel of bacterial pathogens, revealing high activity levels against both drug-sensitive and resistant strains .

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